1-benzyl-4-cyclopentylpiperazine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-4-cyclopentylpiperazine oxalate, also known as benzylpiperazine (BZP), is a synthetic compound that belongs to the piperazine family of drugs. BZP was first synthesized in the 1970s and was initially used as a veterinary anthelmintic. However, due to its psychoactive properties, BZP has gained popularity as a recreational drug. In recent years, BZP has been the subject of significant scientific research due to its potential therapeutic applications.
Mechanism of Action
BZP exerts its effects by acting as a serotonin and dopamine releaser. BZP binds to the serotonin and dopamine transporters, causing the release of these neurotransmitters into the synaptic cleft. This results in increased levels of serotonin and dopamine in the brain, leading to the psychoactive effects of BZP.
Biochemical and Physiological Effects
BZP has been shown to have a number of biochemical and physiological effects. BZP has been found to increase heart rate, blood pressure, and body temperature. BZP has also been shown to increase the release of cortisol, a stress hormone. In addition, BZP has been found to increase the levels of certain cytokines, which are involved in the immune response.
Advantages and Limitations for Lab Experiments
BZP has a number of advantages and limitations for use in lab experiments. One advantage is that BZP is relatively easy to synthesize and is readily available. BZP is also relatively stable and has a long shelf life. However, one limitation of BZP is that it has a narrow therapeutic window, meaning that there is a small range of doses that can be used safely. In addition, BZP has a number of psychoactive effects, which can complicate the interpretation of experimental results.
Future Directions
There are a number of potential future directions for research on BZP. One area of interest is the development of BZP analogs with improved therapeutic properties. Another area of interest is the investigation of the long-term effects of BZP use, particularly in relation to the potential for addiction and dependence. Finally, there is a need for further research on the potential therapeutic applications of BZP, particularly in relation to the treatment of neurological and psychiatric disorders.
Synthesis Methods
BZP can be synthesized through a variety of methods, including the reduction of benzyl cyanide with lithium aluminum hydride, the reaction of benzyl chloride with cyclopentylamine, and the reaction of 1,4-dichlorobutane with piperazine. The most commonly used method for synthesizing BZP is the reduction of benzyl cyanide with lithium aluminum hydride.
Scientific Research Applications
BZP has been the subject of significant scientific research due to its potential therapeutic applications. BZP has been found to have anxiolytic, antidepressant, and anti-inflammatory properties. BZP has also been investigated for its potential use in the treatment of Parkinson's disease, as it has been shown to increase dopamine levels in the brain.
properties
IUPAC Name |
1-benzyl-4-cyclopentylpiperazine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2.C2H2O4/c1-2-6-15(7-3-1)14-17-10-12-18(13-11-17)16-8-4-5-9-16;3-1(4)2(5)6/h1-3,6-7,16H,4-5,8-14H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIMMZJMNJPHIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)CC3=CC=CC=C3.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.